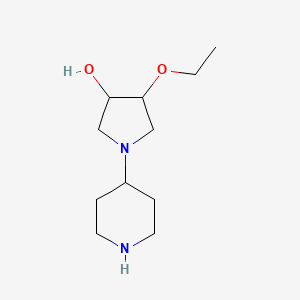
4-Éthoxy-1-(pipéridin-4-yl)pyrrolidin-3-ol
Vue d'ensemble
Description
The compound “4-Ethoxy-1-(piperidin-4-yl)pyrrolidin-3-ol” appears to contain a piperidine and a pyrrolidine ring. Piperidine is a six-membered ring with one nitrogen atom, and pyrrolidine is a five-membered ring with one nitrogen atom . These structures are common in many biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of the atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy are often used to determine the structure of a compound .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Piperidine and pyrrolidine rings can participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and reactivity. These properties can often be predicted based on the structure of the compound .Applications De Recherche Scientifique
Pharmacologie : Applications thérapeutiques potentielles
Les dérivés de la pipéridine, y compris ceux avec une structure de pyrrolidinol, sont importants en pharmacologie en raison de leur présence dans divers produits pharmaceutiques et de leurs applications thérapeutiques potentielles . Le composé en question pourrait être exploré pour sa bioactivité et son potentiel en tant que composé principal dans la découverte de médicaments.
Chimie médicinale : Conception et synthèse de médicaments
En chimie médicinale, le cycle pyrrolidine est un échafaudage polyvalent pour la conception de nouveaux composés biologiquement actifs . Les groupes éthoxy et pipéridinyl dans « 4-Éthoxy-1-(pipéridin-4-yl)pyrrolidin-3-ol » peuvent contribuer à la diversité stéréochimique et à l’exploration des pharmacophores, aidant à la conception de nouveaux médicaments avec des profils d’activité sélective.
Synthèse organique : Catalyseurs et intermédiaires
Le composé pourrait servir d’intermédiaire dans la synthèse de molécules plus complexes. Ses caractéristiques structurelles le rendent adapté aux réactions impliquant la cyclisation, l’hydrogénation et les réactions multicomposants, qui sont essentielles en synthèse organique .
Biochimie : Études d’interaction protéique
En biochimie, les petits ligands moléculaires comme « this compound » peuvent être utilisés pour étudier les interactions protéiques, telles que la liaison à la méthyl-lysine ou l’influence sur l’expression de la E-cadhérine . Ces interactions sont cruciales pour comprendre les processus cellulaires et développer des thérapies ciblées.
Génie chimique : Optimisation des procédés
Les ingénieurs chimistes pourraient explorer l’utilisation de ce composé dans l’optimisation des procédés, en particulier dans la synthèse de produits pharmaceutiques. Ses propriétés pourraient influencer les conditions de réaction, les rendements et l’extensibilité, qui sont des facteurs critiques dans la production chimique .
Science des matériaux : Développement de matériaux fonctionnels
Les caractéristiques structurelles de « this compound » pourraient être bénéfiques dans le développement de matériaux fonctionnels. Son incorporation dans des polymères ou des revêtements pourrait conférer des propriétés souhaitables telles qu’une stabilité accrue ou des interactions spécifiques avec d’autres substances .
Chimie analytique : Développement de méthodes
Ce composé pourrait être utilisé comme étalon ou réactif dans le développement de méthodes analytiques. Sa structure unique pourrait être avantageuse en chromatographie, en spectroscopie ou en spectrométrie de masse, aidant à la détection et à la quantification de composés similaires .
Physique chimique : Études de dynamique moléculaire
En physique chimique, « this compound » peut faire l’objet d’études de dynamique moléculaire pour comprendre son comportement au niveau atomique. Les informations tirées de ces études peuvent éclairer sa stabilité, sa réactivité et ses interactions avec d’autres molécules .
Mécanisme D'action
Target of Action
The compound contains a pyrrolidine ring, which is a common structural motif in many biologically active compounds
Mode of Action
The mode of action would depend on the specific biological targets of the compound. Pyrrolidine derivatives can interact with their targets in various ways, often involving the formation of hydrogen bonds or ionic interactions .
Biochemical Pathways
Without specific information on the compound’s targets and mode of action, it’s difficult to predict the exact biochemical pathways it might affect. Pyrrolidine derivatives are known to be involved in a wide range of biological activities .
Pharmacokinetics
The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can be influenced by various factors. These include the compound’s chemical structure, its physicochemical properties, and the route of administration .
Action Environment
The action, efficacy, and stability of a compound can be influenced by various environmental factors. These might include the pH of the environment, the presence of other molecules or ions, and the temperature .
Safety and Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. Information on the safety and hazards of a specific compound is typically obtained through testing and is often included in the compound’s Material Safety Data Sheet .
Orientations Futures
The future directions for research on a specific compound would depend on its properties and potential applications. This could include further studies to better understand its properties, development of synthesis methods, or exploration of its potential uses in fields such as medicine or materials science .
Analyse Biochimique
Biochemical Properties
4-Ethoxy-1-(piperidin-4-yl)pyrrolidin-3-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The nature of these interactions often involves the binding of 4-Ethoxy-1-(piperidin-4-yl)pyrrolidin-3-ol to the active site of the enzyme, potentially inhibiting or modifying its activity .
Cellular Effects
The effects of 4-Ethoxy-1-(piperidin-4-yl)pyrrolidin-3-ol on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, it has been shown to impact the mitogen-activated protein kinase (MAPK) signaling pathway, which is essential for cell growth and differentiation. Additionally, 4-Ethoxy-1-(piperidin-4-yl)pyrrolidin-3-ol can alter the expression of genes involved in metabolic processes, thereby influencing the overall metabolic state of the cell.
Molecular Mechanism
At the molecular level, 4-Ethoxy-1-(piperidin-4-yl)pyrrolidin-3-ol exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, which are enzymes that play a critical role in signal transduction and cellular communication . This inhibition can result in changes in gene expression, ultimately affecting cellular function and behavior .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Ethoxy-1-(piperidin-4-yl)pyrrolidin-3-ol have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 4-Ethoxy-1-(piperidin-4-yl)pyrrolidin-3-ol remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with alterations in cellular processes, including changes in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of 4-Ethoxy-1-(piperidin-4-yl)pyrrolidin-3-ol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or improving cellular function . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
4-Ethoxy-1-(piperidin-4-yl)pyrrolidin-3-ol is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are essential for the metabolism of various substances . These interactions can affect metabolic flux and alter the levels of metabolites within the cell . The compound’s involvement in these pathways highlights its potential impact on overall cellular metabolism and function .
Transport and Distribution
The transport and distribution of 4-Ethoxy-1-(piperidin-4-yl)pyrrolidin-3-ol within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation within different cellular compartments . Understanding these transport mechanisms is crucial for determining the compound’s bioavailability and efficacy in various biological contexts .
Subcellular Localization
4-Ethoxy-1-(piperidin-4-yl)pyrrolidin-3-ol exhibits specific subcellular localization patterns that affect its activity and function . The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with specific biomolecules and for exerting its biochemical effects .
Propriétés
IUPAC Name |
4-ethoxy-1-piperidin-4-ylpyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-2-15-11-8-13(7-10(11)14)9-3-5-12-6-4-9/h9-12,14H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZNVNDGCFDQWIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CN(CC1O)C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




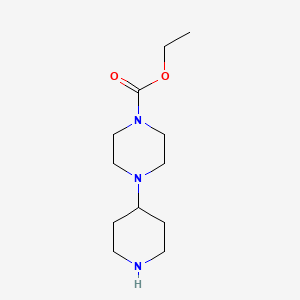


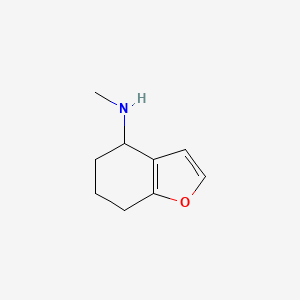


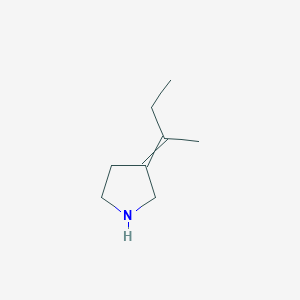

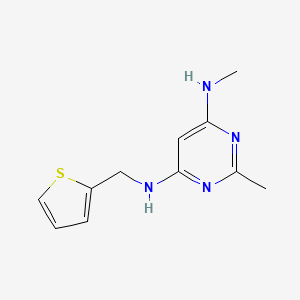
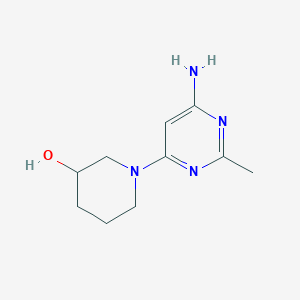

![1-[(2-chloro-4-fluorophenyl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1493097.png)
![1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1493098.png)